A Comprehensive Technical Guide to 3-Chloroisoquinolin-5-amine (CAS: 58142-49-7)
A Comprehensive Technical Guide to 3-Chloroisoquinolin-5-amine (CAS: 58142-49-7)
Abstract
This document provides an in-depth technical overview of 3-Chloroisoquinolin-5-amine, a heterocyclic compound with significant applications in synthetic and medicinal chemistry. This guide details its chemical and physical properties, predicted spectroscopic data, a detailed synthesis protocol, and its reactivity. It serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate for constructing complex molecular architectures and Active Pharmaceutical Ingredients (APIs).[1]
General and Physicochemical Properties
3-Chloroisoquinolin-5-amine is a substituted isoquinoline that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a reactive chlorine atom and an amine group on the isoquinoline core, makes it a versatile precursor for a wide range of chemical transformations.[1]
Table 1: General Properties of 3-Chloroisoquinolin-5-amine
| Property | Value | Reference |
| CAS Number | 58142-49-7 | [2][3] |
| Molecular Formula | C₉H₇ClN₂ | [2][3] |
| Molecular Weight | 178.62 g/mol | [2][3] |
| IUPAC Name | 3-chloroisoquinolin-5-amine | [2] |
| Synonyms | 5-Amino-3-chloroisoquinoline, 3-Chloro-5-isoquinolinamine | [2][3] |
| InChIKey | ZITUQCQEDBPHMJ-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties of 3-Chloroisoquinolin-5-amine
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 175 - 177 °C | [4] |
| Boiling Point | 372.6 °C at 760 mmHg | [3] |
| Density | 1.363 - 1.4 g/cm³ | [2][3] |
| Flash Point | 179.1 °C | [2][3] |
| XLogP3 | 2.4 | [3] |
| PSA | 38.91 Ų | [2] |
| Refractive Index | 1.712 | [2][3] |
| Storage Temperature | 2-8°C, protect from light | [5] |
Spectroscopic Properties
While specific spectra are not publicly available, the structural features of 3-Chloroisoquinolin-5-amine allow for the prediction of its characteristic spectroscopic data, which are essential for its identification and characterization.
Table 3: Predicted Spectroscopic Data for 3-Chloroisoquinolin-5-amine
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the isoquinoline ring would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would show signals in the range of ~110-150 ppm. The carbon bearing the chlorine atom (C3) would be deshielded, while the carbon attached to the amino group (C5) would be shielded relative to unsubstituted isoquinoline. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretching vibration (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Synthesis and Experimental Protocols
The most commonly cited synthesis of 3-Chloroisoquinolin-5-amine involves the reduction of a nitro precursor, 3-chloro-5-nitro-isoquinoline.
Experimental Protocol: Synthesis via Reduction
This protocol is adapted from established chemical synthesis methods.[4]
1. Reaction Setup:
-
Suspend 3-chloro-5-nitro-isoquinoline (0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).[4]
-
Heat the mixture to 60°C while stirring.[4]
2. Reduction:
-
Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.[4]
-
After the addition is complete, continue stirring for an additional 2 hours.[4]
-
Allow the reaction mixture to stand overnight at room temperature.[4]
3. Work-up and Isolation:
-
Make the reaction mixture alkaline using a 20% w/v aqueous sodium hydroxide solution.[4]
-
Filter the resulting mixture. The solid residue contains the product.[4]
-
Dry the filter cake overnight in a vacuum oven at 50°C over silica gel.[4]
4. Purification:
-
Extract the dried cake three times with ether under reflux.[4]
-
Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and evaporate the ether to yield the final product, 3-Chloroisoquinolin-5-amine.[4] The reported melting point of the product is 175-177°C.[4]
Reactivity and Applications
3-Chloroisoquinolin-5-amine is a bifunctional molecule, offering two primary sites for chemical modification: the amine group at the 5-position and the chlorine atom at the 3-position. This dual reactivity makes it a highly valuable intermediate in medicinal chemistry for the synthesis of APIs.[1]
-
Amine Group Reactivity: The amino group (-NH₂) at the C5 position can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains that are often crucial for modulating a drug's biological activity and pharmacokinetic properties.[1]
-
Chloro Group Reactivity: The chlorine atom at the C3 position acts as a leaving group in nucleophilic aromatic substitution reactions.[6] More significantly, it is an ideal handle for modern metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex, polycyclic drug candidates.[1]
The isoquinoline nucleus itself is a privileged scaffold found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.
Safety and Handling
Proper handling of 3-Chloroisoquinolin-5-amine is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).
Table 4: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [7] |
| H311 | Toxic in contact with skin. | [7] | |
| H315 | Causes skin irritation. | [7] | |
| H319 | Causes serious eye irritation. | [7] | |
| H412 | Harmful to aquatic life with long lasting effects. | [7] | |
| Precautionary | P264 | Wash skin thoroughly after handling. | [7] |
| P270 | Do not eat, drink or smoke when using this product. | [7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] | |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |
Table 5: Handling and Storage Recommendations
| Aspect | Recommendation | Reference |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. | [3][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Recommended storage temperature is 2-8°C. | [3][5][8] |
| First Aid (Inhalation) | Move person into fresh air. | [8] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. | [7] |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [7] |
